![molecular formula C15H12N2OS B3355111 3,5-二苯基-2-硫代咪唑烷-4-酮 CAS No. 61815-22-3](/img/structure/B3355111.png)
3,5-二苯基-2-硫代咪唑烷-4-酮
描述
3,5-Diphenyl-2-thioxoimidazolidin-4-one is a compound with the molecular formula C15H12N2OS. It is a derivative of thiohydantoins (2-thioxoimidazolidin-4-one derivatives), which display a broad and potent biological profile . They are found in anticonvulsant, antimetastatic, anti-angiogenic, antimicrobial, and anticancer drugs .
Synthesis Analysis
The synthesis of 3,5-diphenyl-2-thioxoimidazolidin-4-one derivatives can be achieved through various methods. One efficient method involves the liquid-phase combinatorial synthesis of 3,5-disubstituted-thiohydantoin . Another approach involves the reaction of benzoyl isothiocyanates with glycine in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 3,5-Diphenyl-2-thioxoimidazolidin-4-one consists of a planar imidazolidine ring inclined to the phenyl substituents in the 5-position . The molecules are linked by an N—H O hydrogen bond . The C51–C56 and C61–C66 phenyl rings are inclined to the imidazolidine ring plane .科学研究应用
药理学应用
3,5-二苯基-2-硫代咪唑烷-4-酮及其衍生物在各种药理学应用中显示出显着的潜力:
大麻素受体配体
一项研究合成了 5,5'-二苯基-2-硫代咪唑烷-4-酮的 30 种衍生物,揭示了它们对人 CB(1) 大麻素受体的亲和力。这些具有硫代乙内酰脲结构的化合物与它们的乙内酰脲对应物相比,表现出更高的亲和力。这项研究提供了影响其亲和力的分子参数的见解,例如分子静电势和亲脂性 (Muccioli 等,2005).
抗菌活性
研究表明,3,5-二苯基-2-硫代咪唑烷-4-酮可以转化为具有抗菌特性的化合物。例如,当与氯乙酸或氯乙酸乙酯反应时,它会形成已被评估其抗菌活性的衍生物 (Magd El-Din 等,2007).
环氧合酶抑制剂
已合成了一系列取代的 3,5-二苯基-2-硫代咪唑烷-4-酮作为潜在的 2 型环氧合酶 (COX-2) 抑制剂。这些化合物在某些浓度下显示出对人重组 COX-2 的完全抑制。分子建模有助于识别药物相互作用并提出修改建议以增强选择性 (Gauthier 等,2006).
癌症研究
一些 3-苯基-2-硫代咪唑烷-4-酮衍生物在癌症研究中显示出潜力,特别是对于乳腺癌。分子对接研究预测了它们与雌激素受体的结合相互作用,表明它们作为抗肿瘤剂的潜力 (Vanitha 等,2021).
缓蚀抑制
5,5-二苯基-2-硫代咪唑烷-4-酮已被评估为盐酸溶液中低碳钢的缓蚀剂。其效率随浓度增加而提高,并表现出混合型缓蚀剂的特性,证明了在防腐中的潜力 (Nabah 等,2020).
酶抑制
- 脂肪酸酰胺水解酶抑制剂:某些 2-硫代咪唑烷-4-酮衍生物已被评估为脂肪酸酰胺水解酶 (FAAH) 的抑制剂。这些衍生物最初被称为 CB1 大麻素受体配体,但适当的取代可以产生对大麻素受体没有亲和力的 FAAH 抑制剂。这项研究强调了这些化合物在调节内源性生物活性脂肪酸衍生物中的潜力 (Muccioli 等,2006).
穿孔素抑制剂
一系列 5-芳基亚烷基-2-硫代咪唑烷-4-酮已被研究为淋巴细胞表达的穿孔蛋白穿孔素的抑制剂。这些化合物已显示出抑制穿孔素溶解活性的潜力,无论是在分离的蛋白质中还是在由自然杀伤细胞递送时。此类研究对于理解免疫反应的机制和开发潜在的治疗剂具有重要意义 (Spicer 等,2013).
α-葡萄糖苷酶/α-淀粉酶抑制剂
已经合成并评估了新型 3-(取代苯甲酰)-2-硫代咪唑烷-4-酮作为 α-葡萄糖苷酶和 α-淀粉酶酶的抑制剂。这些化合物表现出显着的酶抑制活性,表明它们在管理糖尿病等此类酶抑制有益的疾病中的潜力 (Qamar 等,2018).
蛋白酶体和免疫蛋白酶体抑制剂
2-硫代咪唑烷-4-酮衍生物已被设计和评估为蛋白酶体和免疫蛋白酶体的抑制剂,这是治疗血液系统恶性肿瘤的重要靶点。这些非共价抑制剂被确定为活性抑制剂,对蛋白酶体和免疫蛋白酶体活性具有低微摩尔 Ki 值,表明它们在癌症治疗中的潜力 (Maccari 等,2017).
抗菌和抗真菌剂
新的 2-硫代咪唑烷-4-酮化合物已针对金黄色葡萄球菌临床菌株进行了评估。这些化合物表现出抗菌、抗生物膜和抗血凝集活性,表明它们作为新型抗菌药物的潜力 (Subhi 等,2022).
未来方向
The future directions of research on 3,5-Diphenyl-2-thioxoimidazolidin-4-one could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be investigated for its potential as a lead structure for the development of most potent α-glucosidase inhibitors . Additionally, its potential as a corrosion inhibitor for mild steel dissolution in HCl could be explored .
属性
IUPAC Name |
3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1-10,13H,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOPLYYILFCGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386787 | |
Record name | 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61815-22-3 | |
Record name | 3,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。